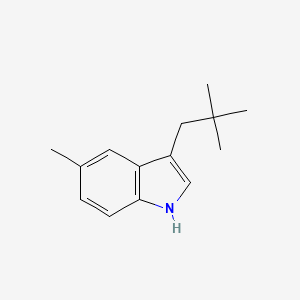

5-Methyl-3-neopentyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19N |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

3-(2,2-dimethylpropyl)-5-methyl-1H-indole |

InChI |

InChI=1S/C14H19N/c1-10-5-6-13-12(7-10)11(9-15-13)8-14(2,3)4/h5-7,9,15H,8H2,1-4H3 |

InChI Key |

QXWDWSLRFIZYFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 3 Neopentyl 1h Indole and Its Derivatives

Classical Approaches to Indole (B1671886) Core Construction and Functionalization

Traditional methods for indole synthesis remain highly relevant due to their reliability, scalability, and the availability of starting materials. The Fischer indole synthesis and Grignard reactions are cornerstone methodologies for accessing C3- and C5-substituted indoles.

Adaptations of Fischer Indole Synthesis for Alkylated Indoles

The Fischer indole synthesis is a robust and widely used method for constructing the indole core from a phenylhydrazine (B124118) and a suitable ketone or aldehyde. To synthesize 5-Methyl-3-neopentyl-1H-indole, this reaction is adapted by using p-tolylhydrazine (or its hydrochloride salt) and 4,4-dimethyl-2-pentanone (B109323) (neopentyl methyl ketone).

The reaction proceeds through two key stages:

Hydrazone Formation: The p-tolylhydrazine reacts with the ketone under mildly acidic conditions to form the corresponding phenylhydrazone intermediate, 4-methylphenyl-(1,3,3-trimethylbutylidene)hydrazone.

Indolization: The isolated or in situ generated hydrazone undergoes an acid-catalyzed intramolecular cyclization. This step involves a [3,3]-sigmatropic rearrangement (the Fischer rearrangement), followed by the elimination of an ammonia (B1221849) molecule to afford the aromatic indole ring.

The choice of acid catalyst is critical for the efficiency of the indolization step, particularly when dealing with sterically hindered ketones. Common catalysts include Brønsted acids such as sulfuric acid and polyphosphoric acid (PPA), or Lewis acids like zinc chloride. Acetic acid is often used as both a catalyst and a solvent, providing moderate conditions that can favor the desired product and minimize side reactions. Research has demonstrated that heating the reactants in glacial acetic acid provides a straightforward, one-pot procedure for this transformation, yielding the target indole in moderate to good yields.

| Hydrazine Precursor | Ketone Precursor | Catalyst/Solvent | Temperature (°C) | Reported Yield (%) |

|---|---|---|---|---|

| p-Tolylhydrazine hydrochloride | 4,4-Dimethyl-2-pentanone | Glacial Acetic Acid | 110-120 (Reflux) | 65-75 |

| p-Tolylhydrazine hydrochloride | 4,4-Dimethyl-2-pentanone | Polyphosphoric Acid (PPA) | 80-100 | 70-80 |

| p-Tolylhydrazine | 4,4-Dimethyl-2-pentanone | Zinc Chloride (ZnCl₂) | 150-170 (Melt) | 55-65 |

Applications of Grignard Reactions in Introducing Neopentyl Moieties onto Indole Scaffolds

While the Fischer synthesis builds the indole core with the C3-substituent already incorporated, Grignard reactions offer an alternative route by functionalizing a pre-existing indole scaffold. Direct C3-alkylation of an indole with a neopentyl halide is challenging due to the steric hindrance of the electrophile and competing N-alkylation. A more effective strategy involves the addition of a neopentyl Grignard reagent to a C3-electrophilic handle.

A common approach utilizes 5-methyl-1H-indole-3-carbaldehyde as the starting material. The synthesis proceeds in two steps:

Grignard Addition: Neopentylmagnesium bromide, prepared from neopentyl bromide and magnesium turnings in an ethereal solvent (e.g., THF, diethyl ether), is added to a solution of 5-methyl-1H-indole-3-carbaldehyde. This nucleophilic addition to the carbonyl group yields the corresponding secondary alcohol, 1-(5-methyl-1H-indol-3-yl)-2,2-dimethyl-1-propanol.

Reduction: The resulting benzylic-type alcohol is subsequently reduced to the desired alkyl group. A standard method for this deoxygenation is an ionic hydrogenation using triethylsilane (TES) in the presence of a strong acid, typically trifluoroacetic acid (TFA). This reduction proceeds efficiently to furnish this compound.

This two-step sequence provides a reliable and high-yielding pathway to the target compound from readily available indole precursors.

Modern and Advanced Synthetic Strategies

Advances in synthetic chemistry have introduced more efficient, safer, and automated techniques for the production of complex molecules like substituted indoles.

Automated Continuous Flow Synthesis Techniques for Indole Derivatives

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles when handling hazardous reagents like hydrazines, and the potential for full automation and high-throughput production.

The Fischer indole synthesis is particularly well-suited for adaptation to a flow regime. A typical setup for the synthesis of this compound would involve:

Two separate inlet streams, one containing p-tolylhydrazine and the other containing 4,4-dimethyl-2-pentanone, dissolved in a suitable solvent like acetic acid or methanol.

The streams are combined at a T-mixer and fed into a heated coiled reactor to facilitate hydrazone formation.

The resulting stream is then passed through a packed-bed reactor containing a solid-supported acid catalyst, such as Amberlyst-15 or a silica-supported sulfonic acid. The elevated temperature in this reactor promotes the indolization cyclization.

The output stream containing the crude product is collected and can be directed to an in-line purification module.

This methodology minimizes the handling of unstable intermediates and allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purity compared to batch methods.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours (e.g., 4-12 h) | Minutes (e.g., 10-30 min residence time) |

| Temperature Control | Potential for thermal gradients | Precise and uniform |

| Safety | Large-scale handling of hydrazine | Small hold-up volume, reduced risk |

| Scalability | Requires larger glassware | Achieved by running for longer time ("scale-out") |

| Yield | Typically 65-80% | Often higher (>85%) due to better control |

Direct Arylation Protocols for Indole Functionalization

Direct C-H arylation has emerged as a powerful, atom-economical tool for derivatizing heterocyclic cores. For a pre-formed scaffold like this compound, this method allows for the introduction of aryl groups without the need for pre-functionalization (e.g., halogenation or boronation).

Palladium-catalyzed direct arylation is the most common protocol. The reaction typically involves the indole substrate, an aryl halide (Ar-X, where X = I, Br), a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine (B1218219) like SPhos or an N-heterocyclic carbene), and a base (e.g., K₂CO₃, Cs₂CO₃). The regioselectivity is a key consideration. In this compound, the C3 and C5 positions are blocked. The most electronically activated position for C-H functionalization on the pyrrole (B145914) ring is C2. Therefore, direct arylation reactions on this substrate are expected to proceed with high selectivity at the C2 position. The N-H proton can be transiently protected or can participate in the catalytic cycle, often requiring specific ligand and base combinations for optimal results.

| Indole Substrate | Arylating Agent | Catalyst System | Base | Solvent | Typical Product |

|---|---|---|---|---|---|

| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene or Dioxane | 2-(4-Methoxyphenyl)-5-methyl-3-neopentyl-1H-indole |

| This compound | 1-Iodonaphthalene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-Amyl alcohol | 5-Methyl-2-(naphthalen-1-yl)-3-neopentyl-1H-indole |

N-Alkylation Strategies of Indole Derivatives

The final step in the synthesis of many biologically active indole derivatives is the functionalization of the indole nitrogen. The N-H proton of this compound is weakly acidic (pKa ≈ 17 in DMSO) and can be readily removed by a suitable base to form a nucleophilic indolide anion. This anion can then be alkylated via an SN2 reaction with a variety of electrophiles.

The standard procedure involves deprotonation with a base followed by the addition of an alkylating agent. The choice of base is crucial and depends on the reactivity of the alkylating agent.

Strong Bases: Sodium hydride (NaH) is commonly used for complete and irreversible deprotonation, making it suitable for reacting with less reactive electrophiles like alkyl chlorides or tosylates. The reaction is typically performed in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Weaker Bases: For more reactive electrophiles like alkyl bromides and iodides, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like DMF or acetonitrile (B52724) are often sufficient and can offer milder reaction conditions.

This method provides a versatile and high-yielding route to a diverse library of N-substituted derivatives of this compound, which is a common strategy in medicinal chemistry programs.

| Alkylating Agent | Base | Solvent | Temperature | Product Name | Reported Yield (%) |

|---|---|---|---|---|---|

| 1-Bromopentane | NaH | DMF | Room Temp | 5-Methyl-3-neopentyl-1-pentyl-1H-indole | >95 |

| 1-Bromohexane | NaH | THF | Room Temp to 50 °C | 1-Hexyl-5-methyl-3-neopentyl-1H-indole | >90 |

| (2-Iodoethyl)benzene | K₂CO₃ | Acetonitrile | Reflux | 5-Methyl-3-neopentyl-1-phenethyl-1H-indole | 85-95 |

| Methyl bromoacetate | Cs₂CO₃ | DMF | 0 °C to Room Temp | Methyl 2-(5-methyl-3-neopentyl-1H-indol-1-yl)acetate | ~90 |

C-Metallation Approaches for Regioselective Functionalization

C-H activation and subsequent metallation represent a powerful and atom-economical strategy for the functionalization of indole rings. Directing-group-assisted C-H metallation allows for precise control over regioselectivity, which is often challenging to achieve through classical electrophilic substitution, particularly for positions other than C3.

For the synthesis of complex indoles, C-metallation is typically performed on N-protected indoles to prevent the acidic N-H proton from interfering with the metallating agent. bhu.ac.in Groups like phenylsulfonyl or tert-butoxycarbonyl can be used not only to protect the nitrogen but also to direct lithiation to the C2 position through chelation. bhu.ac.in This C2-lithiated intermediate can then react with various electrophiles to introduce substituents. While this is a common strategy for C2 functionalization, achieving C-metallation at other positions often requires different strategies.

Ruthenium(II) and Iridium(III) catalysts have been employed for the regioselective C-H functionalization of indoles. For instance, a pivaloyl directing group at the C3 position can steer heteroarylation to either the C2 or C4 position depending on the catalytic system and oxidant used. acs.orgacs.org An iridium catalyst with Cu(OAc)₂·H₂O as the oxidant favors C2-heteroarylation through a concerted metalation-deprotonation (CMD) mechanism, whereas using Ag₂O as the oxidant switches the selectivity to the C4 position via a trimolecular electrophilic substitution (SE3) pathway. acs.org Similarly, ruthenium(II) catalysis can achieve direct diamidation at the C4 and C5 positions of 3-carbonylindoles. rsc.org These methods highlight the potential for regioselective functionalization of the benzene (B151609) ring of the indole nucleus, which would be applicable for introducing substituents on a pre-formed 3-neopentyl-1H-indole core.

Table 1: Regioselective C-H Functionalization of Indoles

| Catalyst System | Directing Group | Position Functionalized | Mechanism | Reference |

|---|---|---|---|---|

| Ir(III) / Cu(OAc)₂·H₂O | C3-Pivaloyl | C2 | Concerted Metalation-Deprotonation (CMD) | acs.org |

| Ir(III) / Ag₂O | C3-Pivaloyl | C4 | Trimolecular Electrophilic Substitution (SE3) | acs.org |

| Ru(II) | C3-Carbonyl | C4, C5 (Diamidation) | Not specified | rsc.org |

Cross-Electrophile Coupling Reactions in Indole Synthesis

Cross-electrophile coupling has emerged as a powerful alternative to traditional cross-coupling reactions, which typically involve an electrophile and a pre-formed organometallic nucleophile. In cross-electrophile coupling, two different electrophiles are coupled in the presence of a reducing agent. This approach avoids the preparation and handling of often sensitive organometallic reagents.

Nickel-catalyzed reductive cross-coupling is a prominent example of this methodology. For instance, the coupling of aryl halides with allylic alcohols can be achieved using a dual nickel and Lewis acid catalytic system. nih.gov This method allows for the allylation of various positions on the indole ring (C2, C4-C7), which is complementary to the more common C3-allylation methods. nih.gov This strategy could be envisioned for the synthesis of precursors to this compound by coupling an appropriately substituted aryl halide with a neopentyl-containing electrophile.

Visible-light-driven monometallic palladium catalysis represents another advancement in cross-electrophile coupling. chemrxiv.org This technique allows for the coupling of a wide range of (hetero)aryl halides and pseudohalides, including those based on indole, under mild conditions. chemrxiv.org The method's functional group tolerance and efficacy with challenging heteroaryls make it a valuable tool for late-stage functionalization and the synthesis of complex molecular scaffolds. chemrxiv.org

Palladium-Catalyzed Stereoselective Heterocycle Synthesis via Alkene Difunctionalization

Palladium-catalyzed difunctionalization of alkenes is a potent method for the rapid construction of complex cyclic structures. These reactions involve the simultaneous formation of two new bonds across a double bond, often with high stereoselectivity.

One such strategy involves the palladium-catalyzed intramolecular trapping of N-ylides with alkenes. This process, which can be described as a carbenylative hydroamination of alkenes, allows for the synthesis of highly substituted indolines with excellent diastereoselectivity. acs.org The reaction can construct two contiguous quaternary carbon centers in a single step, highlighting its efficiency in building molecular complexity. acs.org

Another powerful approach is the palladium-catalyzed 1,2-dicarbofunctionalization of alkenes. For example, a Heck/Suzuki or Heck/Sonogashira domino sequence has been used for the highly enantioselective and diastereoselective 1,2-diarylation and 1,2-arylalkynylation of trisubstituted alkenes. chinesechemsoc.org This methodology has been successfully applied to the synthesis of spirooxindoles containing adjacent spiro quaternary and tertiary stereocenters. chinesechemsoc.org While focused on oxindoles, the principles of intercepting Heck alkyl-palladium intermediates can be adapted for the synthesis of other indole-based structures. A novel stereoselective difunctionalization strategy using a palladium catalyst and a chiral StackPhos ligand has been developed to access indole alkaloid cores, successfully avoiding the common intramolecular Heck pathway and achieving a 6-endo cyclization with high yield and enantioselectivity. digitellinc.com

Copper-Catalyzed C-H Bond Amidation of Indoles

Copper-catalyzed C-H amidation has become a valuable tool for the formation of C-N bonds, offering a direct route to synthesize aminated indoles without the need for pre-functionalization. nih.gov This method is attractive due to the low cost and low toxicity of copper catalysts. rsc.org

The C-H amidation of indoles can be directed to different positions depending on the reaction conditions and the nature of the starting materials. For instance, copper-catalyzed C2-amidation of N-methylindoles has been reported using amides in the presence of an oxidant like tert-butyl peroxide. nih.govbeilstein-journals.org The mechanism is proposed to involve a Cu(II)-based bidentate intermediate that facilitates the C2-amidation. beilstein-journals.org

More recently, zeolite-confined copper dual-atom catalysts have been developed for the C3–H amidation of indoles with diarylamines at room temperature. rsc.org This heterogeneous catalytic system offers excellent regioselectivity for the C3 position and boasts high stability and reusability. rsc.org The synergistic cooperation between adjacent copper centers and the zeolite framework is credited for the enhanced reactivity. rsc.org Such a method could be directly applicable to a 5-methyl-1H-indole substrate to introduce a nitrogen-based functional group at the C3 position, which could then be further elaborated to form the neopentyl group.

Table 2: Copper-Catalyzed C-H Amidation of Indoles

| Position Amidated | Catalyst System | Amide Source | Key Features | Reference |

|---|---|---|---|---|

| C2 | CuBr / t-BuOOH | N-substituted/unsubstituted amides | Applicable to N-methylindoles | nih.govbeilstein-journals.org |

| C3 | Zeolite confined Cu dual-atom | Diarylamines | Room temperature, reusable catalyst, excellent regioselectivity | rsc.org |

One-Pot Multicomponent Reaction Protocols for Indole-Fused Systems

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates atoms from all starting materials. nih.gov MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

A notable MCR for creating indole-fused systems involves the reaction of a cyclohexanone, a primary amine, and N-tosyl-3-nitroindole, followed by an oxidation step. nih.govacs.org This approach yields both symmetric and non-symmetric indolo[3,2-b]indoles in good yields and can be extended to synthesize larger fused systems. nih.govacs.org

Another innovative MCR assembles indole-fused seven-membered heterocycles from an indole, formaldehyde, and an amino hydrochloride. nih.govrsc.org This reaction proceeds under mild conditions to form indole-fused oxadiazepines. The protocol is versatile and can be applied to tryptamine (B22526) derivatives, demonstrating its utility in modifying bioactive molecules. rsc.org While these examples produce fused systems rather than substituted indoles, the principles of MCRs could be adapted to design a convergent synthesis for this compound from simpler building blocks.

Strategies Involving Tertiary Neopentyl Substitution

The introduction of sterically demanding groups like neopentyl, particularly at a tertiary carbon center, presents a significant synthetic challenge. Specific strategies have been developed to address the construction of such hindered structures.

A notable method involves the ruthenium-catalyzed tert-prenylation of isatin (B1672199) in the absence of an N-protecting group, using 1,1-dimethylallene as the prenyl source. nih.gov The resulting 3-hydroxy-3-tert-prenyl-oxindole adduct can be converted to a tertiary neopentyl chloride. This chloride intermediate undergoes nucleophilic substitution with various carbon nucleophiles, such as active methylene (B1212753) compounds and electron-rich arenes, to create two adjacent all-carbon quaternary centers. nih.gov This reaction is proposed to proceed through an aza-ortho-xylylene intermediate. nih.gov Although this particular example builds an oxindole (B195798) scaffold, the core strategy of forming a tertiary neopentyl chloride and subsequent substitution is a key concept for creating the C3-neopentyl moiety on an indole ring. The synthesis would likely involve creating a suitable C3-substituted indole precursor that can be converted to an electrophilic tertiary neopentyl center for subsequent reactions or, alternatively, using a neopentyl-containing nucleophile to react with an electrophilic indole C3 position.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenylhydrazine |

| Cyclohexanone |

| N-tosyl-3-nitroindole |

| Indolo[3,2-b]indole |

| Benzo[g]indolo[3,2-b]indole |

| 3-nitrobenzothiophene |

| Benzothieno[3,2-b]indole |

| 2-arylpyridines |

| N-methylindoles |

| Phthalimide |

| Saccharin |

| Isatin |

| 1,1-dimethylallene |

| 3-hydroxy-3-tert-prenyl-oxindole |

| Dimethyl malonate |

| Indolo[1,2-c]quinazolines |

| 2-phenyl-1H-indole |

| 3-phenyl-1,4,2-dioxazol-5-one |

| Benzo[b]thiophene-3-carboxaldehyde |

| 3-methylindole |

| Formaldehyde |

| Chloroethylamine hydrochloride |

| Indole-fused oxadiazepine |

| Tryptamine |

| Melatonin |

| Pivaloyl chloride |

| Copper(II) acetate (B1210297) monohydrate |

| Silver(I) oxide |

| Acrylamides |

| 3-cyanomethyl-2-oxindoles |

| tert-butyl peroxide |

| o-vinylaniline |

Chemical Reactivity and Transformation Mechanisms of 5 Methyl 3 Neopentyl 1h Indole

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack. The preferred site for such reactions is typically the C-3 position, as the resulting cationic intermediate (indoleninium ion) is stabilized by the nitrogen atom's lone pair of electrons. lscollege.ac.in However, in 5-Methyl-3-neopentyl-1H-indole, the C-3 position is occupied by a bulky neopentyl group, thus directing electrophilic attack to other positions on the indole ring.

Regioselectivity at C-3, C-2, and Other Positions

With the C-3 position blocked, electrophilic substitution on this compound is redirected primarily to the C-2 position of the pyrrole (B145914) ring and various positions on the benzene (B151609) ring. The nitrogen atom can also act as a nucleophile, particularly in reactions like acylation. capes.gov.brnrochemistry.com

The methyl group at the C-5 position is an electron-donating group, which activates the benzene portion of the indole nucleus towards electrophilic attack. This directing effect, combined with the inherent reactivity of the indole system, suggests potential substitution at the C-4, C-6, and C-7 positions. The precise outcome of an electrophilic substitution reaction is often dependent on the nature of the electrophile and the reaction conditions. For instance, in the Vilsmeier-Haack reaction, which introduces a formyl group, electron-rich aromatic compounds are readily substituted. tcichemicals.comwikipedia.org Similarly, the Mannich reaction, which introduces an aminomethyl group, proceeds via an electrophilic iminium ion that attacks the indole nucleus. rsc.orgorgoreview.com For 3-substituted indoles, these reactions would likely occur at the C-2 position or activated positions on the benzene ring.

Nitration Strategies Avoiding Polymerization

Nitration of indoles is often complicated by the strongly acidic and oxidizing conditions of typical nitrating mixtures (e.g., HNO₃/H₂SO₄), which can lead to polymerization or degradation of the indole ring. For 3-alkylindoles like this compound, these side reactions are a significant concern. To circumvent this, milder nitrating agents are employed.

Strategies to achieve controlled nitration include the use of reagents like iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O) or the generation of nitrosoindoles as precursors. chinesechemsoc.org The N-nitroso group can act as an internal nitrosation reagent, which can then be oxidized to the nitro group. chinesechemsoc.org Another approach involves using nitrogen pentoxide and sulfur dioxide, which can effect nitration under less harsh conditions. google.com The key to preventing polymerization is to avoid strong acids and highly reactive nitrating species that can initiate cationic polymerization of the electron-rich indole.

Acylation Reactions and Regiochemical Control

Acylation of this compound can occur at either the N-1 or C-2 position, and the regioselectivity can be controlled by the choice of reagents and reaction conditions. nrochemistry.com Friedel-Crafts acylation, using acid anhydrides or acyl halides with a Lewis acid catalyst, is a common method for C-acylation of indoles. wuxiapptec.com For 3-substituted indoles, acylation at the C-2 position is often observed.

N-acylation can be achieved using acylating agents in the presence of a base, which deprotonates the indole nitrogen to form a more nucleophilic indolide anion. iupac.org The use of different catalysts, additives, and solvents can finely tune the regiochemical outcome between N-1 and C-2 acylation. nrochemistry.com For example, copper catalysts have been shown to mediate the diacylation of 3-substituted indoles at both the N-1 and C-2 positions. nrochemistry.com

A specific and highly useful acylation is the Vilsmeier-Haack reaction, which results in formylation. This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like DMF, to introduce a formyl group onto electron-rich aromatic rings. nrochemistry.comtcichemicals.comwikipedia.orgpcbiochemres.com For this compound, formylation would be expected to occur at the C-2 position or an activated position on the benzene ring.

Sulfonation Procedures

Sulfonation of aromatic compounds is a classic electrophilic aromatic substitution that introduces a sulfonic acid (-SO₃H) group. colab.ws The reaction is typically carried out using fuming sulfuric acid or sulfur trioxide. Due to the sensitivity of the indole ring to strong acids, direct sulfonation of this compound requires carefully controlled conditions to avoid degradation.

The electrophile in sulfonation is SO₃ or protonated SO₃. Given the blocked C-3 position, substitution is anticipated at the C-2 position or on the benzene ring. The synthesis of sodium 2-n-alkylindole sulfonates has been reported, indicating that C-2 sulfonation is a viable pathway. nih.gov Alternatively, trans-sulfonation using a pre-formed sulfonating agent, such as an alkylbenzenesulfonic acid, can be a milder method for introducing the sulfonic acid group. google.comgoogle.com The use of such reagents can offer better control and avoid the harsh conditions of concentrated sulfuric acid.

Halogenation Considerations for Indole Derivatives

Halogenation of indoles is a facile reaction due to the high nucleophilicity of the indole ring. For 3-alkylindoles, where the most reactive C-3 position is blocked, halogenation typically occurs at the C-2 position. nih.govgoogle.com Common halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are effective for introducing chlorine, bromine, and iodine, respectively, at the C-2 position of 3-substituted indoles.

The reaction proceeds via an electrophilic attack of the halogen species on the indole nucleus. The presence of the electron-donating methyl group at C-5 would also activate the benzene ring, but the pyrrole ring is generally more reactive towards electrophiles. Therefore, selective halogenation at C-2 is expected under controlled conditions. It is also possible to achieve halogenation on the benzene ring, but this typically requires harsher conditions or specific directing groups.

Oxidation and Reduction Pathways

The indole nucleus in this compound can undergo both oxidation and reduction, leading to a variety of products depending on the reagents and conditions employed.

Oxidation:

The oxidation of 3-alkylindoles can proceed through several pathways. Aerobic oxidation, sometimes mediated by enzymes or metal catalysts, can lead to the formation of 2-oxindoles or ring-opened products. google.comclockss.org The oxidation of 2,3-dialkylindoles can also result in oxidative dimerization. cdnsciencepub.com In the case of this compound, oxidation with reagents like 2-iodoxybenzoic acid (IBX) in the presence of a cerium salt is expected to yield the corresponding 3-hydroxyoxindole. bhu.ac.in Ozonolysis is a more aggressive oxidation method that cleaves the double bond of the pyrrole ring, leading to the formation of an o-acylformanilide derivative. rsc.org

Reduction:

The reduction of the indole nucleus can be directed towards either the pyrrole ring or the benzene ring.

Reduction of the Pyrrole Ring: Catalytic hydrogenation using catalysts like platinum, palladium, or nickel typically reduces the pyrrole ring to yield the corresponding indoline (B122111) (2,3-dihydroindole). chinesechemsoc.orgchemistrytalk.orglibretexts.orgrsc.org This transformation requires forcing conditions for the aromatic indole system. Alternatively, reduction under acidic conditions, for instance with zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid, can also selectively reduce the heterocyclic ring. bhu.ac.in

Reduction of the Benzene Ring (Birch Reduction): The Birch reduction, which employs an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol as a proton source, selectively reduces the benzene portion of the indole ring. lscollege.ac.iniupac.orggoogle.combhu.ac.intandfonline.comscribd.comnrochemistry.comdrpress.orgwikipedia.org This reaction proceeds via a radical anion intermediate and typically yields a dihydroindole derivative where the pyrrole ring remains intact. bhu.ac.inscribd.com For this compound, this would lead to a tetrahydro-level derivative with a reduced benzene ring.

The choice of reducing agent and reaction conditions allows for the selective synthesis of either indolines or tetrahydroindoles from the parent indole.

Interactive Data Tables

Table 1: Regioselectivity in Electrophilic Substitution of 3-Substituted Indoles

| Reaction Type | Typical Reagent(s) | Expected Position of Substitution on this compound |

|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | C-2, C-4, C-6 |

| Mannich Reaction | Formaldehyde, Secondary Amine | C-2 |

| Acylation | Acyl Halide, Lewis Acid | C-2, N-1 |

| Halogenation | NBS, NCS, NIS | C-2 |

Table 2: Oxidation and Reduction Products of 3,5-Dialkylindoles

| Transformation | Reagent(s) | Expected Product Type |

|---|---|---|

| Oxidation | IBX, CeCl₃·7H₂O | 3-Hydroxyoxindole |

| Oxidation | O₃ | o-Acylformanilide |

| Reduction | H₂, Pd/C | Indoline |

| Reduction | Li, NH₃, EtOH | Tetrahydroindole |

Introduction of Functional Groups via Oxidation

The oxidation of 3-alkylindoles, such as this compound, can lead to a variety of products depending on the oxidant and reaction conditions. These reactions are pivotal for introducing oxygen-containing functional groups, which can serve as handles for further derivatization.

Under aerobic conditions, particularly when mediated by enzymes like horseradish peroxidase, 3-alkylindoles can undergo oxidation to yield ring-opened o-acylformanilides and oxindoles. nih.gov The proposed mechanism involves a one-electron oxidation to form an indole radical, which then reacts with molecular oxygen. nih.gov For this compound, this would likely lead to the formation of the corresponding 2-(formyl(methyl)amino)-1-(3,3-dimethyl-1-oxobutyl)benzene.

Alternatively, chemical oxidants can be employed to achieve different outcomes. For instance, oxidation with reagents like 2-iodoxybenzoic acid (IBX) in the presence of CeCl₃·7H₂O has been shown to convert 3-alkylindoles into 3-hydroxyoxindoles in high yields. researchgate.net This method offers a direct route to these valuable synthetic intermediates under mild, neutral conditions. The oxidation of 3-alkylindoles with ozone can also lead to the cleavage of the C2-C3 double bond, forming an alkyl 2-formamidophenyl ketone. oup.com In the case of tryptophan and related 3-substituted indoles, periodate (B1199274) oxidation can cleave the heterocyclic ring to give ortho-acyl-N-acylanilines. publish.csiro.au

The electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide presents a method to form 2-oxindoles, where elemental bromine is generated in situ as the oxidant. researchgate.net

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent/Conditions | Potential Product(s) |

| Aerobic oxidation (e.g., HRP/O₂) | Ring-opened o-acylformanilides, Oxindoles |

| IBX/CeCl₃·7H₂O | 3-Hydroxy-5-methyl-3-neopentylindolin-2-one |

| Ozone | 1-(2-formamido-4-methylphenyl)-3,3-dimethylbutan-1-one |

| Periodate | N-(2-(3,3-dimethylbutanoyl)-4-methylphenyl)formamide |

| Electrochemical (KBr) | 5-Methyl-3-neopentylindolin-2-one |

Reductive Transformations of Indole Derivatives

The reduction of the indole nucleus can be selectively targeted at either the pyrrole or the benzene ring, providing access to indolines and dihydroindoles, respectively.

While the direct reduction of this compound is a key transformation, the selective reduction of its oxidized derivatives is also of significant synthetic utility. For instance, oxindoles, which can be formed via oxidation as described above, can be reduced back to the corresponding indoles. The reduction of 1,3-disubstituted oxindoles with lithium aluminum hydride (LiAlH₄) can yield 1,3-disubstituted indoles. acs.org This allows for a sequence of oxidation and reduction to manipulate other functional groups on the molecule without sacrificing the indole core.

The selective reduction of the benzenoid portion of the indole ring, while leaving the pyrrole ring intact, can be achieved under specific conditions. The Birch reduction, which typically employs an alkali metal (like lithium or sodium) in liquid ammonia with an alcohol as a proton source, is a powerful tool for this transformation. pharmaguideline.combhu.ac.inbaranlab.org For indole itself, the use of lithium in liquid ammonia has been shown to reduce the benzene ring, yielding 4,7-dihydroindole as a major product. acs.orgbhu.ac.in It is anticipated that subjecting this compound to similar Birch reduction conditions would result in the formation of 5-Methyl-3-neopentyl-4,7-dihydro-1H-indole. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. slideshare.net

In contrast, catalytic hydrogenation of indoles, often using catalysts like platinum on carbon (Pt/C) under acidic conditions, typically leads to the reduction of the C2-C3 double bond of the pyrrole ring to form indolines. nih.gov The hydrogenation of N-protected indoles has been extensively studied, with various rhodium and ruthenium catalysts providing high enantioselectivity for the synthesis of chiral indolines. researchgate.netjst.go.jp For unprotected indoles, iridium-based catalysts have shown high efficiency in the asymmetric hydrogenation to yield chiral indoline derivatives. chinesechemsoc.org

Table 2: Comparison of Reduction Methods for Indole Derivatives

| Reduction Method | Ring Targeted | Typical Product |

| Catalytic Hydrogenation (e.g., Pt/C, H₂) | Pyrrole ring | Indoline |

| Birch Reduction (e.g., Li/NH₃, ROH) | Benzene ring | 4,7-Dihydroindole |

| Metal-Acid (e.g., Zn/HCl) | Pyrrole ring | Indoline pharmaguideline.com |

Selective Reduction of Oxygen-Containing Groups

Cyclization Reactions Leading to Indole-Fused Systems

The indole nucleus serves as a versatile template for the construction of more complex, fused heterocyclic systems. Intramolecular cyclization reactions involving substituents on the indole ring are a common strategy to build such architectures.

For 3-substituted indoles, cyclization can occur at the C2 or C4 positions of the indole ring. For instance, the condensation of indoles with aldehydes and pyrazol-5-amine can yield 3-substituted indoles that subsequently cyclize to form α-carbolines upon treatment with iodine. rsc.org This process involves an intramolecular C2 amination followed by aromatization.

Palladium-catalyzed intramolecular allylic alkylation of indolyl allyl carbonates can lead to the formation of nine-membered rings fused at the 3,4-positions of the indole. beilstein-journals.org Furthermore, iron-catalyzed radical C-N coupling reactions have been developed to synthesize indole-fused eight-membered aza-heterocycles. acs.org These methods often involve the generation of a radical species that undergoes tandem cyclization.

Given the presence of the neopentyl group at the C3 position of this compound, intramolecular cyclization would require the introduction of a reactive tether on the neopentyl substituent or at the N1 or C2 positions.

Advanced Derivatization Strategies and Functional Group Interconversions

Beyond the fundamental reactions of oxidation, reduction, and cyclization, a variety of advanced strategies exist for the derivatization of the indole core. These methods allow for the precise installation and interconversion of functional groups, enabling the synthesis of a diverse range of indole derivatives. openmedicinalchemistryjournal.com

Modern functionalization techniques include direct C-H activation, which allows for the introduction of substituents at various positions without the need for pre-functionalized starting materials. numberanalytics.com Cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are also powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at specific positions on the indole ring. numberanalytics.com

For 3-substituted indoles, the C2 position is a common site for further functionalization. Electrophilic substitution reactions, such as nitration or halogenation, can also be employed to introduce functional groups, although the regioselectivity can be influenced by the existing substituents and reaction conditions. numberanalytics.com

Functional group interconversions are also a key aspect of advanced derivatization. For example, a nitro group introduced via nitration can be reduced to an amino group, which can then be further modified. Similarly, carbonyl groups can be converted to a range of other functionalities. The use of arenesulfonyl indoles as precursors for vinylogous imine intermediates allows for the ready introduction of various nucleophiles at the C3 position. rsc.org

Spectroscopic Characterization Methodologies for 5 Methyl 3 Neopentyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and three-dimensional structure of the compound can be pieced together.

Proton NMR (¹H NMR) is the first-line technique for confirming the presence of specific proton environments in 5-Methyl-3-neopentyl-1H-indole. The spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the protons of the methyl group at the C5 position, the protons of the neopentyl group at the C3 position, and the N-H proton of the indole ring. The chemical shifts are influenced by the electron density around the protons and the anisotropic effects of the aromatic system.

Detailed Research Findings:

Indole Ring Protons: The protons on the benzene (B151609) portion of the indole ring (H4, H6, and H7) typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 7.6 ppm. The proton at C4 is often a singlet or a narrow doublet, while the protons at C6 and C7 show characteristic coupling patterns. The proton at C2 of the pyrrole (B145914) ring usually appears as a singlet or a finely split multiplet in the range of δ 6.8-7.2 ppm.

Methyl Group Protons: The three protons of the methyl group at the C5 position are equivalent and will appear as a sharp singlet, typically around δ 2.4 ppm.

Neopentyl Group Protons: The neopentyl group will exhibit two distinct signals. The nine equivalent protons of the three methyl groups will produce a sharp singlet around δ 0.9-1.0 ppm. The two protons of the methylene (B1212753) group adjacent to the indole ring will appear as a singlet around δ 2.6 ppm.

N-H Proton: The N-H proton of the indole ring is typically observed as a broad singlet in the downfield region of the spectrum, often above δ 8.0 ppm. Its chemical shift can be highly variable depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | > 8.0 | Broad Singlet | 1H |

| H7 | ~7.5 | d | 1H |

| H4 | ~7.3 | s | 1H |

| H6 | ~7.0 | d | 1H |

| H2 | ~6.9 | s | 1H |

| CH₂-neopentyl | ~2.6 | s | 2H |

| CH₃-methyl | ~2.4 | s | 3H |

| C(CH₃)₃-neopentyl | ~1.0 | s | 9H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, allowing for a complete carbon count and insight into the nature of each carbon's chemical environment.

Detailed Research Findings:

Indole Ring Carbons: The eight carbon atoms of the 5-methylindole (B121678) core are expected to resonate in the aromatic region (δ 110-140 ppm). The chemical shifts are influenced by the nitrogen heteroatom and the methyl substituent. The C3a and C7a carbons, being at the ring junction, have characteristic shifts.

Methyl Carbon: The carbon of the methyl group at C5 will appear in the aliphatic region, typically around δ 21-22 ppm.

Neopentyl Group Carbons: The neopentyl group will show three distinct carbon signals. The quaternary carbon will appear around δ 32 ppm, the methylene carbon adjacent to the indole ring will be found around δ 45 ppm, and the three equivalent methyl carbons will resonate at approximately δ 30 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7a | ~136 |

| C5 | ~132 |

| C3a | ~128 |

| C4 | ~124 |

| C2 | ~122 |

| C6 | ~120 |

| C7 | ~111 |

| C3 | ~115 |

| CH₂-neopentyl | ~45 |

| C(CH₃)₃-neopentyl | ~32 |

| C(CH₃)₃-neopentyl | ~30 |

| CH₃-methyl | ~21 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments are employed.

The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. In the case of this compound, COSY is particularly useful for confirming the connectivity of the aromatic protons on the benzene ring.

Detailed Research Findings:

A COSY spectrum would show cross-peaks between H6 and H7, confirming their ortho relationship. Other long-range couplings might be observed, for instance, between the N-H proton and the H2 proton, or between the C2-H and the methylene protons of the neopentyl group.

| Correlating Protons | Type of Correlation |

| H6 / H7 | ³J (ortho coupling) |

The HSQC experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals.

Detailed Research Findings:

The HSQC spectrum of this compound would show correlations between:

The aromatic protons (H2, H4, H6, H7) and their corresponding carbon atoms (C2, C4, C6, C7).

The methyl protons at C5 and the C5-methyl carbon.

The methylene protons of the neopentyl group and the methylene carbon.

The methyl protons of the neopentyl group and the neopentyl methyl carbons.

| ¹H Signal (δ, ppm) | Correlated ¹³C Signal (δ, ppm) | Assignment |

| ~7.5 | ~111 | H7 - C7 |

| ~7.3 | ~124 | H4 - C4 |

| ~7.0 | ~120 | H6 - C6 |

| ~6.9 | ~122 | H2 - C2 |

| ~2.6 | ~45 | CH₂-neopentyl |

| ~2.4 | ~21 | CH₃-methyl |

| ~1.0 | ~30 | C(CH₃)₃-neopentyl |

The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J couplings). This is crucial for establishing the connectivity between different molecular fragments, particularly around quaternary carbons (carbons with no attached protons).

Detailed Research Findings:

For this compound, HMBC is essential to confirm the positions of the substituents. Key expected correlations include:

Correlations from the C5-methyl protons to C4, C5, and C6, confirming the position of the methyl group.

Correlations from the methylene protons of the neopentyl group to C2, C3, and C3a, confirming the attachment of the neopentyl group at the C3 position.

Correlations from the neopentyl methyl protons to the neopentyl methylene carbon and the quaternary neopentyl carbon.

| Proton (¹H) | Correlated Carbons (¹³C) | Inferred Connectivity |

| C5-CH₃ | C4, C5, C6 | Confirms position of the methyl group |

| CH₂-neopentyl | C2, C3, C3a, C(CH₃)₃ | Confirms C3 substitution and neopentyl structure |

| C(CH₃)₃-neopentyl | CH₂-neopentyl, C(CH₃)₃ | Confirms neopentyl structure |

| H2 | C3, C3a, C7a | Confirms pyrrole ring structure |

| H4 | C3a, C5, C6, C7a | Confirms benzene ring structure |

| H7 | C5, C6, C7a | Confirms benzene ring structure |

Advanced 2D NMR Techniques

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique essential for determining the stereochemistry and spatial arrangement of atoms within a molecule. It operates by detecting through-space interactions between protons that are in close proximity, typically within 5 Ångströms. For 3-substituted indoles like this compound, NOESY experiments are crucial for confirming the conformation and the relative orientation of substituents.

In the analysis of complex indole derivatives, NOESY experiments reveal correlations between protons on different parts of the molecule. For instance, in studies of iridium-catalyzed triborylated 3-substituted indoles, clear NOE correlations were observed between the indole N-H proton and the boronate groups at the C2 and C7 positions. Similarly, correlations between the C3 substituent and the proton at the C4 position helped to confirm the regioselectivity of the reaction.

For diastereomeric mixtures of indoles substituted with a dihydropyrazine (B8608421) ring, 1D and 2D NOESY experiments have been used to establish a 'folded' conformation where the indole's benzene ring shields one face of the molecule. nih.gov In the case of this compound, a NOESY experiment would be expected to show correlations between the protons of the neopentyl group at the C3 position and the protons on the adjacent C2 and C4 positions of the indole ring, as well as the C5-methyl protons. This data provides unambiguous evidence of the connectivity and three-dimensional structure, which is often not derivable from simpler 1D NMR or correlation spectroscopy (COSY) experiments alone. nih.govresearchgate.net

Isotopic Labeling Strategies for NMR Studies (e.g., ¹³CH₃-methionine labeling of related systems)

Isotopic labeling is a technique used to enhance the sensitivity and simplify the analysis of NMR spectra, particularly for complex biomolecules or for tracking metabolic pathways. nih.gov Stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) are incorporated into the molecule of interest. scripps.edu This allows for specific signals to be monitored, aids in resonance assignment, and enables the study of molecular structure and dynamics. nih.govacs.org

While specific labeling studies on this compound are not documented, strategies applied to related indole-containing systems, such as the amino acid tryptophan, are highly relevant. For instance, ¹³C-labeling of the indole-C2 position of tryptophan has been achieved, allowing for detailed NMR analysis. The resulting ¹H NMR spectrum shows a distinct splitting of the indole-H2 signal due to the coupling with the directly attached ¹³C nucleus. openmedscience.com Similarly, ¹⁵N labeling of the indole nitrogen provides a sensitive probe for studying interactions and dynamics at this position. nih.gov

For a compound like this compound, a potential labeling strategy could involve using a ¹³C-labeled precursor in its synthesis. For example, using ¹³C-labeled p-tolylhydrazine in a Fischer indole synthesis with a neopentyl-containing ketone would result in a ¹³C label at the C5-methyl position. This would allow for specific tracking of this group and its interactions via ¹³C NMR spectroscopy. Such strategies are invaluable for confirming assignments in crowded spectra and for mechanistic studies of reactions involving the indole scaffold. openmedscience.comchemrxiv.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of compounds, as well as for structural elucidation based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental formula of a compound. This is a definitive method for confirming the identity of a newly synthesized molecule like this compound. By comparing the experimentally measured exact mass of the molecular ion ([M+H]⁺ or M⁺·) with the calculated mass for a proposed formula, the elemental composition can be confirmed with high confidence.

In the characterization of numerous novel indole derivatives, HRMS (often coupled with an electrospray ionization source, ESI) is a standard technique. For example, the calculated mass for a protonated indole derivative, C₂₁H₂₂N₃O₂, was found to be 348.1712 m/z, with the experimental HRMS value being 348.1708 m/z, confirming the formula. doi.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Compound Formula | Ion Type | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|

| C₂₃H₂₆N₃O₂ | [M+H]⁺ | 376.2025 | 376.2024 | doi.org |

| C₂₅H₂₆O₃N₃ | [M+H]⁺ | 416.1968 | 416.1967 | doi.org |

| C₂₁H₁₉FN₃O₄ | [M+H]⁺ | 396.1354 | 396.1348 | ddtjournal.com |

| C₃₂H₃₄N | [M+H]⁺ | 440.3312 | 440.3302 | rsc.org |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization techniques used to generate ions for mass spectrometric analysis, particularly when coupled with liquid chromatography (LC).

ESI is highly effective for polar and ionic compounds, transforming analytes in solution into gas-phase ions with minimal fragmentation. upce.cz It is widely used for the analysis of complex, polar indole alkaloids from natural extracts. mdpi.comnih.govscilit.com

The choice between ESI and APCI depends on the analyte's properties. For a diverse set of indole derivatives, having access to both ionization sources is advantageous. researchgate.net

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Complex Mixture Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and selective technique for analyzing trace components in complex mixtures. UHPLC utilizes columns with sub-2-μm particles, providing higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. universiteitleiden.nl

This method is extensively used in metabolomics to identify and quantify indole derivatives in biological fluids, plant extracts, and food products. frontiersin.orgnih.gov In a typical UHPLC-MS/MS workflow, compounds are first separated by the UHPLC column and then ionized (e.g., by ESI). The first mass spectrometer (MS1) selects a specific parent ion, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass spectrometer (MS2), creating a unique fragmentation pattern that serves as a structural fingerprint for confident identification. mdpi.com

For example, this technique has been applied to identify various indole derivatives in blueberry pastries and sugar cane juice, demonstrating its power to analyze compounds in a complex food matrix. frontiersin.orgmdpi.com Analysis of R. stricta hairy roots by UPLC-MS led to the identification of 20 different terpenoid indole alkaloids, showcasing the method's capability to resolve and identify numerous related compounds in a single run. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column before being detected by a mass spectrometer. oup.com

Many indole derivatives, particularly simpler ones like indole and skatole (3-methylindole), are known for their strong odors and are key aroma compounds in various foods and natural products. GC-MS has been successfully used to identify volatile indole compounds in Fenghuang Dancong teas, stinky tofu brine, and Rauvolfia species. oup.comscirp.orgmdpi.comupm.edu.my The identification is typically achieved by matching the obtained mass spectrum and retention time with those of reference compounds or with entries in spectral libraries like the NIST database. oup.com

Collision-Induced Dissociation (CID) Studies for Regioisomeric Differentiation

Collision-Induced Dissociation (CID) is a powerful tandem mass spectrometry technique used to fragment ions to elucidate their structure. uab.edusmolecule.com For indole derivatives, CID is particularly useful in differentiating between regioisomers, as the fragmentation patterns are often unique to the substitution pattern on the indole core. nih.gov

While specific CID data for this compound is not available, the fragmentation behavior of substituted indoles is well-documented. nih.govresearchgate.net The fragmentation of the molecular ion of this compound would be expected to follow predictable pathways based on the structure of related 3-alkylindoles. A primary fragmentation pathway for 3-substituted indoles involves the cleavage of the substituent at the C-3 position. researchgate.net For this compound, a characteristic fragmentation would be the loss of the neopentyl group.

The differentiation between regioisomers, for instance, between this compound and a hypothetical 2-Methyl-3-neopentyl-1H-indole, would be possible due to differences in the stability of the resulting fragment ions. The position of the methyl group on the indole ring influences the electron distribution and, consequently, the fragmentation cascade. acs.org Studies on various substituted indoles have shown that even minor differences in substituent position lead to discernible variations in the relative intensities of fragment ions, enabling their differentiation. ojp.gov

Table 1: Predicted Major Fragment Ions in the CID Spectrum of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Predicted Structural Assignment of Fragment |

| [M+H]⁺ | [M+H - 57]⁺ | C₄H₉ (tert-butyl radical) | Ion resulting from cleavage of the neopentyl side chain |

| [M+H]⁺ | [M+H - 71]⁺ | C₅H₁₁ (neopentyl radical) | Ion resulting from cleavage of the neopentyl side chain |

| [M+H]⁺ | 130 | C₅H₁₂ (neopentane) | Indole ring fragment |

This table is predictive and based on fragmentation patterns of similar 3-alkyl-substituted indoles.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of an indole derivative will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. derpharmachemica.com For this compound, the IR spectrum is expected to show absorptions characteristic of the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and the C=C bonds of the aromatic system. researchgate.netmdpi.com

Based on data from related indole compounds, the following vibrational frequencies are anticipated. researchgate.net

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | ~3400 | Stretching |

| Aromatic C-H | ~3100-3000 | Stretching |

| Aliphatic C-H (neopentyl & methyl) | ~2960-2850 | Stretching |

| Aromatic C=C | ~1620-1450 | Stretching |

| C-N | ~1350-1250 | Stretching |

| C-H (out-of-plane) | ~850-750 | Bending |

This table is predictive and based on the IR spectra of 5-methylindole and other substituted indoles. researchgate.netnih.gov

The N-H stretching vibration, typically appearing as a sharp to moderately broad band around 3400 cm⁻¹, is a key indicator of the indole ring. researchgate.net The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl and neopentyl groups will appear below 3000 cm⁻¹. researchgate.net The region between 1620 and 1450 cm⁻¹ will contain several bands due to the C=C stretching vibrations of the benzene and pyrrole rings. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. core.ac.uk The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, which arise from π → π* transitions. nih.gov The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. core.ac.ukrsc.org

For this compound, the absorption maxima can be predicted by considering the effects of the methyl and neopentyl substituents. Alkyl groups generally cause a small bathochromic (red) shift in the absorption maxima. nih.gov Studies on various indole derivatives have shown that substitution on the benzene ring can influence the energy of these transitions. nih.govacs.org

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent (e.g., Cyclohexane)

| Electronic Transition | Predicted λₘₐₓ (nm) |

| ¹Lₐ | ~270-280 |

| ¹Lₑ | ~285-295 |

This table is predictive and based on UV-Vis data for 5-methylindole and other alkyl-substituted indoles. nih.govresearchdata.edu.auresearchgate.net

The solvent can also influence the absorption spectrum. In more polar solvents, a red shift of the absorption bands is often observed due to the stabilization of the excited state. core.ac.ukrsc.org The fluorescence emission spectrum would also be expected to show a significant Stokes shift, particularly in polar solvents. nih.gov

X-ray Diffraction (XRD) Studies for Solid-State Structure Elucidation and Crystal Parameters

While no specific XRD data for this compound has been found, studies on other substituted indoles and a neopentyl-substituted imidazole (B134444) provide a basis for predicting its solid-state characteristics. eurjchem.comtandfonline.com It is expected that the indole ring system would be essentially planar. The bulky neopentyl group at the 3-position would likely influence the crystal packing, potentially leading to a less dense structure compared to smaller alkyl-substituted indoles. The crystal structure would be stabilized by intermolecular interactions, such as N-H···π or C-H···π stacking interactions. eurjchem.com

Table 4: Hypothetical Crystal Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| V (ų) | 1500-2000 |

| Z | 4 or 8 |

This table is hypothetical and serves as a projection based on the crystal structures of similarly sized organic molecules and substituted indoles. eurjchem.comtandfonline.com

Computational and Theoretical Chemistry Studies of 5 Methyl 3 Neopentyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the study of molecular structure, reactivity, and properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that has proven effective for studying indole (B1671886) derivatives. researchgate.netresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for a range of investigations. For instance, DFT at the B3LYP/6-311+G(d,p) level of theory is a common choice for such analyses. researchgate.net

A crucial first step in any computational study is the determination of the molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms. For 5-Methyl-3-neopentyl-1H-indole, DFT calculations would be employed to find the most stable conformation by minimizing the energy with respect to all geometric variables. This process yields precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.39 | C1-C2-C3 | 120.5 |

| C2-C3 | 1.40 | C2-C3-C4 | 119.8 |

| C3-C8 | 1.45 | C3-C8-N1 | 108.2 |

| C8-N1 | 1.38 | C8-N1-C9 | 109.5 |

| N1-C9 | 1.39 | N1-C9-C10 | 125.0 |

| C9-C10 | 1.51 | C9-C10-C11 | 112.0 |

| C10-C11 | 1.54 | C11-C12-C13 | 109.5 |

| C5-C15 | 1.51 | H-C5-C15 | 109.5 |

Note: The data in this table is hypothetical and serves as an example of typical results from DFT calculations.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) spectrum. researchgate.net The calculated vibrational modes can be compared with experimental Fourier-transform infrared (FT-IR) spectra to validate the computational model. nih.gov For example, the characteristic N-H stretching vibration in indoles typically appears in the range of 3450–3250 cm⁻¹. nih.gov

Table 2: Comparison of Theoretical and Illustrative Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Illustrative Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3400 | 3410 | N-H stretch |

| ν(C-H) aromatic | 3100-3000 | 3050 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2960-2850 | 2955 | Aliphatic C-H stretch |

| ν(C=C) | 1620-1580 | 1610 | Aromatic C=C stretch |

| δ(N-H) | 1500 | 1505 | N-H bend |

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of a molecule. libretexts.orgimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. mdpi.com The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| E(HOMO) | -5.80 |

| E(LUMO) | -0.25 |

| Energy Gap (ΔE) | 5.55 |

Note: The data in this table is hypothetical and serves as an example of typical results from DFT calculations.

The distribution of the HOMO and LUMO across the molecule would reveal that the HOMO is primarily located on the electron-rich indole ring, particularly the pyrrole (B145914) moiety, while the LUMO is distributed more broadly across the aromatic system.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. chemrxiv.org It is useful for identifying the regions that are prone to electrophilic and nucleophilic attack. researcher.life In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show the most negative potential around the nitrogen atom of the indole ring, highlighting it as a primary site for interaction with electrophiles. uni-muenchen.dechemrxiv.org

The study of non-linear optical (NLO) properties is significant for the development of materials used in optoelectronic devices. jhuapl.edu Organic molecules with extended π-conjugated systems, like indole derivatives, can exhibit significant NLO responses. nih.gov The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO activity of a molecule. aps.org DFT calculations can be used to predict the hyperpolarizability of this compound, providing insight into its potential for NLO applications. researchgate.net

Table 4: Calculated Non-Linear Optical Properties of this compound

| Parameter | Value (esu) |

| Dipole Moment (μ) | 2.1 D |

| Mean Polarizability (α) | 25 x 10⁻²⁴ |

| First-order Hyperpolarizability (β) | 15 x 10⁻³⁰ |

Note: The data in this table is hypothetical and for illustrative purposes. 'esu' stands for electrostatic units.

Molecular Electrostatic Potential (MEP) Mapping

Ab Initio Methods (e.g., Coupled Cluster Singles and Doubles with Perturbative Triples - CCSD(T))

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data. For a molecule like this compound, these methods provide highly accurate electronic structures and energies.

Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) stands as a "gold standard" in computational chemistry for its high accuracy in calculating molecular energies. capes.gov.br It accounts for electron correlation—the interaction between electrons—to a very high degree.

Application to Indole Systems : For the parent indole molecule, CCSD(T) calculations, often combined with Density Functional Theory (DFT) optimized geometries, have been used to investigate isomerization pathways. capes.gov.br These high-level energy calculations are crucial for accurately determining the relative stabilities of different isomers and the energy barriers of transition states. capes.gov.br

Expected Application to this compound : A CCSD(T) study of this specific compound would yield precise values for its ground-state energy, ionization potential, and electron affinity. This data is fundamental for understanding its intrinsic stability and electronic properties. However, due to the high computational cost of CCSD(T), it is often used for single-point energy calculations on geometries optimized with less demanding methods, such as DFT. capes.gov.braip.org

Selection and Impact of Basis Sets (e.g., 6-311+G(d,p), 6-31+G, ωB97XD/6-311++G(2d,2p))**

The choice of a basis set is critical in quantum chemical calculations as it defines the set of mathematical functions used to build the molecular orbitals. The size and type of basis set directly impact the accuracy and computational cost of the study. nih.gov

Pople-style Basis Sets : Basis sets like 6-311+G(d,p) and 6-31+G * are widely used.

The 6-311 notation indicates a triple-zeta valence, meaning three functions are used for each valence atomic orbital, providing flexibility.

The + or ++ symbols indicate the addition of diffuse functions, which are essential for describing the behavior of electrons far from the nucleus, a key feature in anions or systems with weak non-covalent interactions. acs.org

(d,p) or ** signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron density distribution and more accurate descriptions of chemical bonds. acs.org

Long-Range Corrected Functionals with Basis Sets : Functionals like ωB97XD are often paired with large basis sets such as 6-311++G(2d,2p) . The ωB97XD functional is designed to accurately model non-covalent interactions, such as dispersion forces, which would be relevant for the neopentyl group. Time-dependent DFT studies on indole have utilized functionals like ωB97XD with the 6-311+G(2d,p) basis set to investigate excited states. nih.gov

Impact on Calculations : For this compound, using a basis set like 6-311+G(d,p) would be crucial for accurately modeling the geometry and electronic properties, including the dipole moment and the distribution of electron density across the indole ring and its substituents. The diffuse functions would be important for calculating electron affinity and describing any potential charge-transfer states.

Molecular Modeling and Simulations

Molecular modeling and simulations provide insights into the dynamic behavior and reactivity of molecules.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. ic.ac.uk For this compound, the primary focus of conformational analysis would be the rotation around the single bond connecting the neopentyl group to the C3 position of the indole ring.

Methodology : This analysis typically involves systematically rotating the dihedral angle of the C(indole)-C(neopentyl) bond and calculating the potential energy at each step. This generates a potential energy surface, from which low-energy conformations (energy minima) can be identified.

Global Reactivity Parameters Calculation

A hypothetical table of calculated global reactivity parameters for this compound is presented below, based on typical values for related molecules.

| Parameter | Formula | Description |

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | η = (IP - EA) / 2 | The resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | The ability of a species to accept electrons. |

These parameters are crucial for predicting how this compound would behave in chemical reactions. A high HOMO energy would suggest it is a good electron donor, while a low LUMO energy would indicate it is a good electron acceptor. The electrophilicity index helps to classify the molecule as a nucleophile or an electrophile.

Reaction Mechanism Elucidation and Kinetics

Computational chemistry is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions.

Investigation of Reaction Pathways and Transition States

This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products.

Methodology : For a reaction involving this compound, such as electrophilic substitution, computational methods would be used to locate the structures of intermediates and, crucially, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and its structure provides insight into the geometry of the reaction bottleneck. Vibrational frequency calculations are performed to confirm that a structure is a true minimum (zero imaginary frequencies) or a transition state (one imaginary frequency). derpharmachemica.com

Application to Indole Chemistry : The indole nucleus is electron-rich and typically undergoes electrophilic substitution at the C3 position. bhu.ac.in For this compound, the C3 position is already substituted. Therefore, electrophilic attack would likely be directed to other positions on the ring, such as C2 or the benzene (B151609) ring carbons (C4, C6, C7). Computational studies could predict the most likely site of attack by comparing the activation energies for the formation of different intermediates. Studies on the Fischer indole synthesis have used ab initio and semi-empirical methods to analyze different proposed mechanisms and clarify regioselectivity by calculating transition states. derpharmachemica.com Similarly, the mechanism of the Bartoli indole synthesis has been elucidated, identifying key intermediates and a kabarak.ac.kekabarak.ac.ke-sigmatropic rearrangement. jk-sci.com These precedents demonstrate the power of computational chemistry to unravel complex reaction pathways in indole synthesis and functionalization.

Kinetic Modeling and Rate Parameter Evaluation

Kinetic models for the atmospheric oxidation of organic compounds are often developed using data from quantum chemical calculations. copernicus.org These models typically employ transition state theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate reaction rate constants. For instance, in the study of indole's reaction with hydroxyl radicals (•OH), a major atmospheric oxidant, computational methods have been used to determine the rate constants for various reaction pathways, such as •OH addition to the pyrrole ring and hydrogen abstraction from the N-H bond. copernicus.org

The rate parameters, including the pre-exponential factor (A) and the activation energy (Ea) from the Arrhenius equation (k = A * exp(-Ea/RT)), are crucial for these models. These parameters can be derived from the calculated potential energy surfaces of the reaction. For a molecule like this compound, kinetic modeling would involve:

Identifying all possible reaction sites: This includes the indole ring (positions 2, 4, 6, and 7), the N-H group, and the various C-H bonds on the methyl and neopentyl substituents.

Calculating the energy barriers for each reaction pathway: This is typically done using density functional theory (DFT) or other high-level ab initio methods.

Calculating the rate constants for each pathway as a function of temperature: This allows for the determination of the dominant reaction channels under different atmospheric conditions.

The following interactive table provides a hypothetical set of calculated rate parameters for the reaction of this compound with •OH, based on known data for indole and other alkylindoles.

| Reaction Pathway | Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kcal/mol) |

| •OH addition to C2 | 2.5 x 10⁻¹¹ | -1.5 |

| •OH addition to C3 | 1.0 x 10⁻¹² | 0.5 |

| •OH addition to C4 | 8.0 x 10⁻¹² | -0.8 |

| H-abstraction from N-H | 1.8 x 10⁻¹² | 2.1 |

| H-abstraction from methyl group | 3.5 x 10⁻¹³ | 3.5 |

| H-abstraction from neopentyl group | 5.0 x 10⁻¹³ | 3.2 |

Note: The data in this table is illustrative and based on general principles of chemical kinetics and data for analogous compounds. It is not based on direct experimental or computational results for this compound.

Computational Prediction of Regioselectivity

Computational chemistry is a powerful tool for predicting the regioselectivity of chemical reactions, which is the preference for reaction at one position over another. For this compound, computational methods can predict the most likely sites for electrophilic attack, radical addition, and other reactions.

The regioselectivity of reactions involving the indole nucleus is heavily influenced by the electron density distribution in the ring system. The pyrrole ring is generally more reactive towards electrophiles than the benzene ring. Within the pyrrole ring, the C3 position is typically the most nucleophilic and therefore the most reactive towards electrophiles. However, in this compound, the C3 position is substituted with a neopentyl group, which will sterically hinder attack at this site.

Computational predictions of regioselectivity are often based on the analysis of various molecular properties, including:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For an electrophilic attack, the reaction is expected to occur at the atom with the largest HOMO coefficient.

Calculated Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide information about the partial charges on each atom. More negatively charged atoms are generally more susceptible to electrophilic attack.